molecular formula C15H11IO3 B1292293 4-Acetoxy-3'-iodobenzophenone CAS No. 890099-50-0

4-Acetoxy-3'-iodobenzophenone

Cat. No.: B1292293
CAS No.: 890099-50-0
M. Wt: 366.15 g/mol
InChI Key: BCDPBNWVSCACRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’-iodobenzophenone typically involves the acetylation of 4-hydroxy-3’-iodobenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to facilitate the acetylation process.

Industrial Production Methods

While specific industrial production methods for 4-Acetoxy-3’-iodobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’-iodobenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzophenone core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-hydroxy-3’-iodobenzophenone.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzophenones can be formed.

    Oxidation Products: Oxidized derivatives of benzophenone.

    Reduction Products: Reduced forms of the benzophenone core.

    Hydrolysis Products: 4-hydroxy-3’-iodobenzophenone.

Scientific Research Applications

4-Acetoxy-3’-iodobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-iodobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis, releasing the active 4-hydroxy-3’-iodobenzophenone, which can interact with enzymes or receptors in biological systems. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3’-iodobenzophenone: The hydrolyzed form of 4-Acetoxy-3’-iodobenzophenone.

    4-Acetoxybenzophenone: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-Iodobenzophenone: Lacks the acetoxy group, affecting its solubility and reactivity.

Uniqueness

4-Acetoxy-3’-iodobenzophenone is unique due to the presence of both the acetoxy group and the iodine atom, which confer distinct chemical properties. The acetoxy group enhances its solubility in organic solvents, while the iodine atom makes it a versatile intermediate for further functionalization.

Properties

IUPAC Name

[4-(3-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDPBNWVSCACRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641701
Record name 4-(3-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-50-0
Record name Methanone, [4-(acetyloxy)phenyl](3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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